molecular formula C20H26N2O3S B4895534 N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide

Cat. No. B4895534
M. Wt: 374.5 g/mol
InChI Key: VVUXYEUIFBXYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized through various methods and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

Compound A acts as a selective glucocorticoid receptor modulator (SGRM), which means that it selectively activates the glucocorticoid receptor without activating other steroid receptors, such as the mineralocorticoid receptor. This activation of the glucocorticoid receptor leads to the regulation of gene expression, which can result in anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
Compound A has been shown to have anti-inflammatory and immunosuppressive effects in various cell types, including macrophages, T cells, and dendritic cells. Additionally, Compound A has been shown to regulate glucose metabolism and adipogenesis. These effects have been attributed to the activation of the glucocorticoid receptor and subsequent regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using Compound A in lab experiments is its selectivity for the glucocorticoid receptor, which allows for the specific activation of this receptor without activating other steroid receptors. Additionally, Compound A has been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of using Compound A is its potential off-target effects, which may limit its specificity in certain experimental settings.

Future Directions

There are several future directions for the research on Compound A. One potential area of research is the development of more selective SGMRs that can selectively activate specific glucocorticoid receptor isoforms. Additionally, more studies are needed to understand the potential applications of Compound A in various disease models, including cancer, arthritis, and neurodegenerative diseases. Finally, more research is needed to understand the potential off-target effects of Compound A and to develop strategies to minimize these effects.

Synthesis Methods

Compound A can be synthesized through various methods, including the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of a base. Another method involves the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of copper iodide and cesium carbonate. Both methods have been reported to yield Compound A in good yields.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases, including cancer, arthritis, and neurodegenerative diseases. Additionally, Compound A has been used to study the role of the glucocorticoid receptor in various physiological processes, including metabolism, immune response, and stress response.

properties

IUPAC Name

2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15(2)17-10-12-19(13-11-17)22(26(4,24)25)14-20(23)21-16(3)18-8-6-5-7-9-18/h5-13,15-16H,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUXYEUIFBXYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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